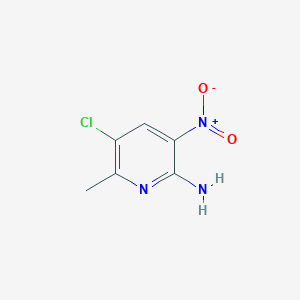

5-Chloro-6-methyl-3-nitropyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXAFHSNZJIEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482444 | |

| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56960-82-8 | |

| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine and Its Analogs

Established Synthetic Routes for Substituted 2-Aminopyridines

The synthesis of substituted 2-aminopyridines can be achieved through several reliable methods, each offering distinct advantages in terms of substrate scope and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Strategies Employing Halogenated Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a prominent method for the synthesis of substituted pyridines. This reaction involves the displacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups, such as a nitro group, in the ortho or para position to the leaving group, activates the ring towards nucleophilic attack, making this a highly effective strategy. wikipedia.orgchemistrysteps.com For instance, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with ammonia (B1221849) can yield 2-amino-6-chloro-3-nitropyridine (B151482). google.com Similarly, 2-chloro-3-nitro-6-methylpyridine can serve as a precursor in SNAr reactions. guidechem.com The reactivity of pyridines in SNAr reactions is often enhanced compared to their benzene (B151609) counterparts due to the electron-withdrawing nature of the nitrogen atom in the ring, which helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex. wikipedia.org

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, providing access to a wide range of substituted pyridines. For example, 2-amino-6-chloro-3-nitropyridine can be converted to 2-amino-6-methoxy-3-nitropyridine (B1334430) by treatment with sodium methoxide (B1231860). chemicalbook.com

Amination Reactions (e.g., Buchwald-Hartwig Amination, Direct Amination)

Modern cross-coupling reactions have become indispensable tools for the synthesis of aminopyridines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly noteworthy for its ability to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This method has been successfully applied to the amination of 2-bromopyridines with various volatile amines, providing an efficient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.govacs.org The development of specialized phosphine (B1218219) ligands has been crucial in overcoming the challenges associated with the coordination of the pyridine (B92270) nitrogen to the palladium catalyst. acs.org

Copper-catalyzed amination reactions, such as the Ullmann condensation and Goldberg reaction, also offer effective pathways for the synthesis of aminopyridines. acs.org These methods can be particularly useful for large-scale syntheses due to the lower cost of copper catalysts compared to palladium. Microwave-assisted copper-catalyzed amination of halopyridines has been shown to be a practical method for the synthesis of substituted 2,6-diaminopyridines. acs.org

Nitration of Pre-functionalized Pyridine Rings

The direct nitration of pre-functionalized pyridine rings is a fundamental strategy for introducing a nitro group, which can then serve as a handle for further transformations or as a key pharmacophore. The regiochemistry of the nitration is highly dependent on the nature and position of the existing substituents on the pyridine ring, as well as the reaction conditions.

For example, the nitration of 2-aminopyridine (B139424) with a mixture of nitric and sulfuric acid typically yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227), with the former being the major product. sapub.orgorgsyn.org The nitration of 2-amino-6-methylpyridine (B158447) has also been investigated, leading to the formation of nitrated derivatives. chemicalbook.comresearchgate.net Similarly, 2-diethylamino-6-methylpyridine can be nitrated using a mixture of sulfuric and nitric acid to produce 5-nitro-2-diethylamino-6-methylpyridine. researchgate.net The conditions for these reactions, such as temperature and the specific nitrating agent used, are critical in controlling the outcome and yield of the desired product.

Diazotization and Subsequent Hydrolytic or Halogenation Pathways

The diazotization of aminopyridines, followed by subsequent reactions of the resulting diazonium salts, provides a versatile method for introducing a range of functional groups onto the pyridine ring. This process typically involves treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a pyridinediazonium salt.

These diazonium salts are reactive intermediates that can undergo a variety of transformations. For instance, they can be subjected to Sandmeyer-type reactions to introduce halides (chloro, bromo) or a cyano group. Hydrolysis of the diazonium salt can be used to introduce a hydroxyl group. While a common strategy in aromatic chemistry, the application to pyridine derivatives requires careful control of reaction conditions due to the reactivity of the pyridine ring.

Targeted Synthesis of 5-Chloro-6-methyl-3-nitropyridin-2-amine

The synthesis of the specifically substituted compound, this compound, requires a multi-step approach that leverages the foundational reactions described above. A logical synthetic pathway involves the preparation of a key precursor followed by a regioselective nitration.

Identification and Preparation of Key Precursor Compounds

A crucial precursor for the synthesis of this compound is 2-amino-5-chloro-6-methylpyridine. chemimpex.com This intermediate possesses the required chloro and methyl substituents at the desired positions.

The synthesis of 2-amino-5-chloro-6-methylpyridine can be envisioned starting from the more readily available 2-amino-6-methylpyridine. chemicalbook.com A chlorination step is required to introduce the chlorine atom at the 5-position. Methods for the chlorination of aminopyridines often employ reagents like N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and an oxidizing agent. For example, 2-aminopyridine can be chlorinated using hydrochloric acid and sodium hypochlorite. google.com

Once 2-amino-5-chloro-6-methylpyridine is obtained, the final step is the regioselective nitration at the 3-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The amino group at the 2-position and the methyl group at the 6-position will direct the incoming nitro group to the 3- and 5-positions. Due to the presence of the chloro group at the 5-position, the nitration is expected to occur at the 3-position.

An alternative precursor could be 2,5-dichloro-6-methyl-3-nitropyridine. A plausible synthesis for this intermediate could start with the nitration of 2,6-dichloropyridine (B45657) to yield 2,6-dichloro-3-nitropyridine. google.comgoogle.com Subsequent selective functionalization would be necessary.

Below is a data table summarizing the key compounds and their roles in the proposed synthetic pathways.

| Compound Name | Structure | Role in Synthesis |

| 2-Amino-6-methylpyridine | Starting material for the synthesis of the key precursor. | |

| 2-Amino-5-chloro-6-methylpyridine | Key precursor for the final nitration step. chemimpex.com | |

| This compound | Target compound. | |

| 2,6-Dichloropyridine | Starting material for an alternative synthetic route. | |

| 2,6-Dichloro-3-nitropyridine | Intermediate in an alternative synthetic route. google.comgoogle.com |

Regioselectivity and Stereoselectivity Considerations in the Synthesis Pathway

The synthesis of this compound is fundamentally a study in the regiochemical control of electrophilic aromatic substitution on a highly substituted pyridine ring. The primary synthetic challenge lies in introducing the nitro group at the C-3 position amidst the competing directing influences of the amino, chloro, and methyl substituents.

The directing effects of the functional groups on the pyridine ring are as follows:

Amino Group (-NH₂): A powerful activating group that directs electrophiles to the ortho and para positions (C-3 and C-5). However, under the strongly acidic conditions typical for nitration, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a deactivating, meta-directing group.

Methyl Group (-CH₃): An activating group that directs ortho and para (C-5 and C-3).

Chloro Group (-Cl): A deactivating group that directs ortho and para (C-3 and C-5).

The nitration of 2-aminopyridine and its derivatives is well-documented to proceed through a complex mechanism that dictates the final regiochemical outcome. The reaction often initially forms a 2-nitraminopyridine, which is considered the kinetic product. sapub.org This intermediate, under the influence of strong acid and heat, undergoes an intermolecular rearrangement to yield the C-nitrated isomers, which are the thermodynamic products. sapub.org The ratio of the resulting 2-amino-3-nitropyridine and 2-amino-5-nitropyridine isomers is highly dependent on the reaction conditions. semanticscholar.org

In the context of a precursor like 2-amino-5-chloro-6-methylpyridine, the substituents collectively favor electrophilic attack at the C-3 position. This is supported by analogous reactions; for instance, the nitration of 2-amino-5-bromopyridine (B118841) with a mixture of nitric and sulfuric acid yields 2-amino-5-bromo-3-nitropyridine, demonstrating that the nitro group is directed to the position ortho to the amino group and meta to the halogen. orgsyn.org The combined ortho-directing influence of the amino and methyl groups, along with the ortho-directing effect of the chloro group, converge to make the C-3 position the most electronically favorable site for nitration.

Stereoselectivity is not a consideration in the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing the synthesis of this compound and its analogs involves careful control over several reaction parameters to maximize the yield of the desired regioisomer and minimize the formation of byproducts. The nitration step is particularly critical. Key variables include the choice of nitrating agent, reaction temperature, and reaction time.

Different nitrating systems can be employed, each with distinct advantages. The classical mixed acid system (HNO₃/H₂SO₄) is common, but alternatives like super-acid systems (e.g., using oleum) have been shown to improve yields significantly for deactivated substrates, reaching up to 90% for the dinitration of 2,6-diaminopyridine. researchgate.net Another approach involves using dinitrogen pentoxide (DNP) in an organic solvent, followed by treatment with a nucleophile like sodium bisulfite to facilitate the rearrangement to the 3-nitro isomer. ntnu.nopsu.edu

Temperature control is paramount. Nitration reactions are typically initiated at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and prevent over-nitration or degradation. orgsyn.orgguidechem.com The temperature may then be raised to facilitate the rearrangement of the nitramine intermediate and drive the reaction to completion. orgsyn.org Studies on related compounds show that reaction times can vary from a few hours to over 12 hours, depending on the substrate's reactivity and the specific conditions employed. researchgate.netguidechem.com

The following interactive table summarizes findings on how different reaction conditions can be optimized for reactions relevant to the synthesis of the target compound and its analogs.

| Reaction Type | Parameter | Condition | Effect on Outcome | Reference |

|---|---|---|---|---|

| Nitration | Nitrating System | HNO₃/H₂SO₄ vs. Super Acid | Super acid systems can increase yields for deactivated rings. | researchgate.net |

| Nitration | Temperature | Initial 0°C, then 50-60°C | Controls initial exotherm and promotes subsequent rearrangement for higher yield of the thermodynamic product. | orgsyn.org |

| Nitration | Time | 3-12 hours | Longer times may be required for complete conversion, especially for less reactive substrates. | researchgate.net |

| Nucleophilic Substitution (Analog Synthesis) | Temperature | 15-30°C | Maintaining a specific temperature range can maximize yield (e.g., 86.5% for methoxide substitution on 2-amino-6-chloro-3-nitropyridine). | chemicalbook.com |

| Nucleophilic Substitution (Analog Synthesis) | Time | 4-5 hours | Sufficient time is needed for completion, monitored by TLC. | chemicalbook.com |

Convergent and Divergent Synthetic Approaches for Diversification of the this compound Core

The highly functionalized nature of this compound makes it a valuable scaffold for the synthesis of diverse molecular libraries, utilizing both divergent and convergent strategies. This compound serves as an important intermediate in the creation of bioactive molecules, including potential pharmaceuticals and agrochemicals. nbinno.com

A divergent synthesis approach would utilize this compound as a common starting material, from which a variety of analogs can be generated by selectively modifying its functional groups. For example:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diaminopyridine derivative. This diamine can then be reacted with a range of electrophiles to produce fused heterocyclic systems like imidazopyridines or pteridines.

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chlorine at C-5 is activated towards SNAr by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles (e.g., alkoxides, thiolates, or secondary amines) to generate a library of 5-substituted analogs.

Modification of the Amino Group: The primary amine at C-2 can be acylated, alkylated, or used as a nucleophile in condensation reactions to build further complexity.

An example of a divergent approach is seen in the synthesis of Janus kinase (JAK2) inhibitors, where a related intermediate, 2-chloro-5-methyl-3-nitropyridine (B188117), undergoes nucleophilic substitution of the chlorine, followed by other transformations to produce a series of potent inhibitor compounds. mdpi.com

A convergent synthesis approach involves preparing this compound as one of several complex fragments that are then combined in the later stages of a synthesis. This strategy is efficient for building highly complex molecules. For instance, the amino group of an analog, 2-amino-4-methyl-5-nitropyridine, was used in a Buchwald–Hartwig coupling reaction with a separate, complex chloropyrimidine derivative as a key final step in the synthesis of the DNA-dependent protein kinase inhibitor AZD7648. mdpi.com Similarly, the this compound core could be coupled with other advanced intermediates via transition-metal-catalyzed cross-coupling reactions to rapidly assemble complex target molecules.

Chemical Reactivity and Transformational Chemistry of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine

Reactivity and Functionalization Pathways of the Amino Group

The amino group at the C2 position of the pyridine (B92270) ring is a key site for various chemical modifications, including acylation, alkylation, and cyclocondensation reactions. These transformations are fundamental in the synthesis of a diverse range of derivatives.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The primary amino group of 5-Chloro-6-methyl-3-nitropyridin-2-amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amide derivatives. Similarly, alkylation reactions with alkyl halides can introduce various alkyl groups, leading to the formation of secondary and tertiary amine derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | N-(5-Chloro-6-methyl-3-nitropyridin-2-yl)acetamide | Acylation |

| This compound | Methyl iodide | 5-Chloro-N,6-dimethyl-3-nitropyridin-2-amine | Alkylation |

Cyclocondensation and Heterocyclic Annulation via Amino Functionality

The amino group, in conjunction with the adjacent ring nitrogen, provides a reactive site for cyclocondensation and annulation reactions, leading to the formation of fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can yield pyridopyrimidine derivatives. These reactions are crucial for the synthesis of compounds with potential biological activities.

Reactivity of the Chloro Substituent

The chloro group at the C5 position is susceptible to nucleophilic substitution and serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Nucleophilic Displacement Reactions (e.g., with Carbon, Nitrogen, Oxygen, Sulfur Nucleophiles)

The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can displace the chloride ion. For instance, amines can be used to introduce new amino groups, alkoxides can form ether linkages, and thiolates can yield thioethers. The reactivity in these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Table 2: Nucleophilic Displacement Reactions

| Nucleophile | Product Type |

| Ammonia (B1221849)/Amines | Diaminopyridine derivatives |

| Sodium methoxide (B1231860) | Methoxy-substituted pyridines |

| Sodium thiophenoxide | Phenylthiol-substituted pyridines |

For related compounds like 2-amino-3-nitro-6-chloropyridine, methoxylation has been achieved using sodium methoxide in methanol. google.com Similarly, ammonolysis of 2,6-dichloro-3-nitropyridine (B41883) is a known process. google.com The kinetics of reactions between 2-chloro-3-cyano-6-methyl-5-nitropyridine and various anilines have been studied, highlighting the influence of solvent and substituents on the reaction rate. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira Couplings)

The chloro group is an excellent partner in various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Suzuki-Miyaura Coupling : This reaction couples the chloropyridine with boronic acids or esters to form biaryl or vinyl-substituted pyridines. snnu.edu.cnnih.govlibretexts.orgresearchgate.netnih.gov The reaction typically employs a palladium catalyst and a base. snnu.edu.cnnih.govlibretexts.orgresearchgate.netnih.gov

Stille Coupling : While less common than Suzuki coupling due to the toxicity of organotin reagents, Stille coupling can be used to form C-C bonds with organostannanes.

Sonogashira Coupling : This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.orgsoton.ac.ukchemrxiv.orgrsc.org

Table 3: Cross-Coupling Reactions for C-C Bond Formation

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst + base | Aryl/vinyl-substituted pyridine |

| Stille | Organostannane | Pd catalyst | Aryl/vinyl-substituted pyridine |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst | Alkynyl-substituted pyridine |

Transformations of the Nitro Group

The nitro group at the C3 position is a strong electron-withdrawing group that influences the reactivity of the entire molecule. It can also be transformed into other functional groups, most notably an amino group.

The reduction of the nitro group to an amine is a common and important transformation. sci-hub.st This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd), or metal/acid combinations (e.g., SnCl2/HCl). google.com This transformation is key to synthesizing diaminopyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. The resulting 2,3-diaminopyridine (B105623) scaffold can be further elaborated, for example, through cyclization reactions to form imidazopyridines.

Selective Reduction to Amino or other Nitrogen-Containing Functionalities

The reduction of the nitro group is a cornerstone transformation in the chemistry of nitroaromatic compounds, providing a reliable route to the corresponding amines. acs.org For this compound, this transformation would yield 5-chloro-6-methylpyridine-2,3-diamine, a valuable intermediate for the synthesis of fused heterocyclic systems such as imidazopyridines.

The primary challenge in the reduction of this polysubstituted pyridine is chemoselectivity. The presence of a reducible chloro group requires mild conditions to prevent hydrodehalogenation. A variety of modern and classical reduction methodologies can be employed, with the choice of reagent determining the final product and the preservation of other functional groups. acs.orgrsc.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. rsc.org Careful control of reaction conditions (pressure, temperature, and catalyst loading) is crucial to avoid the reduction of the chloro-substituent.

Metal/Acid Systems: Reagents such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acidic media (Fe/HCl) are effective for reducing nitro groups to amines and are often tolerant of aryl halides. rsc.orgresearchgate.net

Hydride Transfer: While powerful reducing agents like lithium aluminum hydride can lead to over-reduction or reaction with other functional groups, milder hydride donors or transfer hydrogenation protocols using sources like formic acid or triethylsilane can offer greater selectivity. rsc.orggoogle.com

The reduction can also be modulated to yield intermediates other than the amine. For instance, controlled reduction using specific reagents can lead to the formation of the corresponding hydroxylamine (B1172632) or nitroso derivatives. rsc.org

| Reagent/System | Primary Product | Key Considerations |

|---|---|---|

| H₂, Pd/C | 5-chloro-6-methylpyridine-2,3-diamine | Risk of hydrodehalogenation (loss of -Cl group). |

| Fe / HCl or NH₄Cl | 5-chloro-6-methylpyridine-2,3-diamine | Generally chemoselective for the nitro group. |

| SnCl₂ / HCl | 5-chloro-6-methylpyridine-2,3-diamine | A classic and reliable method for this transformation. researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | 5-chloro-6-methylpyridine-2,3-diamine | A mild reducing agent often used in aqueous systems. |

| Zinc / NH₄Cl | 5-Chloro-6-methyl-3-(hydroxylamino)pyridin-2-amine | Conditions can be tuned to favor the hydroxylamine intermediate. rsc.org |

Role of the Nitro Group in Activating Aromatic Substitution and Electron Withdrawal Effects

The nitro group (-NO₂) is a powerful electron-withdrawing group, profoundly influencing the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). researchgate.netacs.org This activation occurs through both resonance and inductive effects, which delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it.

In the context of this compound, the nitro group at the C-3 position activates the C-2 and C-6 positions for nucleophilic attack. researchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the entire ring through the sigma framework, making all ring carbons more electrophilic.

Resonance Effect: The nitro group can withdraw electron density via resonance, particularly from the positions ortho (C-2, C-4) and para (C-6) to it. This effect is crucial for stabilizing the anionic intermediate formed during an SNAr reaction.

The presence of the chloro group at C-5 and the amino group at C-2 creates a specific scenario for SNAr reactions. While the chloro group is a potential leaving group, its position is meta to the activating nitro group. The most likely site for nucleophilic attack is the C-2 position, which is ortho to the nitro group and bears the amino group, or the C-6 position, which is para to the nitro group. researchgate.net However, since the amino group at C-2 is a poor leaving group, nucleophilic substitution will preferentially occur at other activated positions bearing a good leaving group. In related systems like 2,6-dichloro-3-nitropyridine, nucleophilic attack occurs regioselectively at the C-2 position (ortho to the nitro group), which is rendered more electron-deficient by the powerful inductive effect of the nitro group. researchgate.netgoogle.com

Reactivity of the Methyl Group

The methyl group at the C-6 position, while generally considered a weak activating group, offers a site for various chemical transformations distinct from the reactivity of the pyridine core.

The oxidation of the methyl group on a pyridine ring to a carboxylic acid is a well-established transformation, typically requiring strong oxidizing agents. google.comnih.gov Potassium permanganate (B83412) (KMnO₄) is a classic reagent for converting methylpyridines (picolines) into their corresponding pyridine carboxylic acids. researchgate.net

However, for this compound, achieving selective oxidation of the methyl group presents a significant chemoselectivity challenge. The electron-rich amino group and the pyridine ring nitrogen are also susceptible to oxidation, which can lead to a mixture of products or degradation of the starting material. Milder conditions required to stop the oxidation at the aldehyde or hydroxymethyl stage are often insufficient to oxidize the methyl group of an electron-deficient pyridine ring. Therefore, any successful oxidation protocol would require careful selection of reagents and conditions to favor reaction at the methyl group while preserving the sensitive amino and nitro functionalities.

| Reagent | Potential Product | Challenges and Considerations |

|---|---|---|

| KMnO₄ | 2-Amino-5-chloro-3-nitropyridine-6-carboxylic acid | High risk of oxidizing the amino group and/or the pyridine ring. Low chemoselectivity. researchgate.net |

| SeO₂ | 2-Amino-5-chloro-3-nitropyridine-6-carbaldehyde | Often used for benzylic oxidation, but may require forcing conditions for this deactivated system. |

| Pyridinium chlorochromate (PCC) | 2-Amino-5-chloro-3-nitropyridine-6-carbaldehyde | Typically used for oxidizing alcohols to aldehydes; direct oxidation of such methyl groups is not commonly reported. lookchem.com |

Modern synthetic methods offer pathways to functionalize the methyl group directly via C-H activation. This approach avoids the need for pre-functionalization (e.g., halogenation) and can provide direct access to more complex derivatives. The C-H bonds of the methyl group are often referred to as "benzylic" in this context due to their position adjacent to the aromatic ring.

Research has shown that the methyl groups at the 2- or 6-position of the pyridine ring are more reactive towards C-H functionalization than those at other positions. researchgate.net One notable strategy involves the conversion of the pyridine to an N-iminopyridinium ylide, which then undergoes palladium-catalyzed benzylic C-H insertion with aryl halides. acs.org This method allows for the direct arylation of the methyl group. While this specific protocol would require modification of the substrate's amino group, it demonstrates the feasibility of selectively targeting the methyl group's C-H bonds for functionalization, even on a complex pyridine scaffold. The electron-deficient nature of the pyridine ring in this compound would likely influence the conditions required for such transformations.

Chemo- and Regioselectivity in the Reactions of Multi-Substituted Pyridine Scaffolds

Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for SNAr due to the nitro group. However, the only viable leaving group is the chloro atom at C-5. This position is meta to the primary activating nitro group, making substitution difficult under standard SNAr conditions. A reaction would likely require a very strong nucleophile or specialized conditions. If a reaction were to occur on a related scaffold where a leaving group is at C-2 or C-6, the nitro group would strongly direct the incoming nucleophile to that position. researchgate.netgoogle.com

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is severely deactivated towards electrophiles by the cumulative electron-withdrawing effects of the nitro group, the chloro atom, and the ring nitrogen itself. The amino group is a strong activating group and would direct electrophiles to the C-3 and C-5 positions. However, the deactivation from the other groups makes SEAr highly unlikely to occur on the ring. Reaction with an electrophile would most likely occur on the exocyclic amino group.

Reduction: The nitro group is the most readily reducible functionality on the molecule. As discussed in section 3.3.1, chemoselective reduction to the 2,3-diamine is the most probable transformation under a wide variety of reducing conditions.

Oxidation: The molecule presents multiple sites for oxidation (methyl group, amino group). The amino group is likely the most sensitive, making selective oxidation of the methyl group a significant synthetic challenge, as outlined in section 3.4.1.

Derivatives and Analogs of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine: Design and Synthetic Strategies

Strategic Design Principles for Novel Pyridine-Based Chemical Entities

The design of new chemical entities based on the 5-Chloro-6-methyl-3-nitropyridin-2-amine scaffold is guided by several strategic principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. These principles often involve the targeted modification of the existing functional groups to modulate electronic and steric properties, as well as to introduce new interaction points with biological targets.

One key strategy is the exploration of the chemical space around the pyridine (B92270) core through the introduction of a diverse range of substituents. For instance, the chloro group at the 5-position can be replaced by other halogens or by cyano, alkoxy, or aryl groups through cross-coupling reactions. These modifications can significantly impact the molecule's lipophilicity and its ability to form halogen bonds or other non-covalent interactions.

The methyl group at the 6-position, while seemingly simple, can influence the conformation of the molecule and provide a site for metabolic oxidation. Its replacement with larger alkyl groups or its functionalization can be explored to probe steric tolerance at this position in a target binding site.

The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. It can be reduced to an amino group, which can then be further functionalized, or it can be replaced by other electron-withdrawing or electron-donating groups to systematically study the effect of electronics on activity.

Finally, the amino group at the 2-position is a prime site for derivatization. It can be acylated, alkylated, or used as a handle to link the pyridine core to other molecular fragments, including other heterocyclic systems or biomolecules. This versatility is central to the design of more complex and targeted chemical entities.

A summary of these strategic design principles is presented in the table below:

| Functional Group | Design Strategy | Potential Impact |

|---|---|---|

| 5-Chloro | Substitution with other halogens, cyano, alkoxy, or aryl groups. | Modulation of lipophilicity, introduction of new non-covalent interactions. |

| 6-Methyl | Replacement with other alkyl groups or functionalization. | Probing steric effects, altering metabolic stability. |

| 3-Nitro | Reduction to an amino group or replacement with other groups. | Modulation of electronic properties, providing a new site for functionalization. |

| 2-Amine | Acylation, alkylation, or conjugation to other molecular fragments. | Introduction of new pharmacophoric features, linking to other molecules. |

Structure-Activity Relationship (SAR) Studies Guiding Analog Design

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of this compound, a systematic exploration of the substituents at each position can provide valuable insights for the design of more potent and selective analogs.

The following table outlines a hypothetical SAR exploration for this scaffold:

| Position | Modification | Observed/Expected Effect on Activity |

|---|---|---|

| 5 | Replacement of Chloro with Fluoro, Bromo, or Iodo | Activity may vary depending on the target, with changes in halogen bonding capability and steric bulk. |

| 5 | Replacement of Chloro with a Phenyl group | May introduce new π-π stacking interactions, potentially increasing potency. |

| 6 | Replacement of Methyl with Ethyl or Isopropyl | Steric hindrance may decrease activity if the binding pocket is small, or increase selectivity. |

| 3 | Reduction of Nitro to Amine | Drastic change in electronic properties, may lead to a different pharmacological profile. The resulting amine can be a key interaction point. |

| 2 | Acetylation of the Amine | May decrease basicity and introduce a hydrogen bond acceptor, potentially altering binding affinity. |

| 2 | Alkylation of the Amine | Introduction of steric bulk and increased lipophilicity can impact potency and selectivity. |

By systematically synthesizing and testing analogs with these modifications, a detailed SAR map can be constructed. This map is invaluable for guiding the design of future generations of compounds with improved properties.

Synthesis of Key Derivatives for Advanced Applications

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures with a wide range of potential applications.

The 2-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazopyridine derivatives. Fused pyridines, including imidazopyridines, are known to possess a broad spectrum of pharmacological activities. nih.gov The general synthetic approach involves the initial alkylation of the exocyclic amino group, followed by intramolecular cyclization.

The synthesis of imidazopyridines from 2-aminopyridines is a well-established strategy. nih.gov This can be adapted for this compound to generate novel substituted imidazopyridines. Similarly, reactions with other bifunctional reagents can yield other fused systems like indolizines or purine (B94841) analogs, each with its own unique biological profile.

The 2-amino group also provides a convenient point of attachment for conjugation to biomolecules. For instance, it can be acylated with an activated carboxylic acid of a peptide or a nucleoside analog to form a stable amide bond. This strategy allows for the targeted delivery of the pyridine-based moiety to specific biological systems or for the creation of hybrid molecules with dual activities.

The conjugation process typically involves standard peptide coupling reagents or the formation of an activated ester of the biomolecule, which then reacts with the amino group of the pyridine derivative. The resulting conjugates can be designed to have improved cell permeability, target specificity, or other desirable pharmacokinetic properties.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. tocris.com PROTACs are composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. tocris.com

Medicinal Chemistry and Biological Activity of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine and Its Derivatives

Target Identification and Elucidation of Mechanism of Action

The nitropyridine moiety is a versatile building block for creating compounds that interact with various biological targets, including enzymes and cellular pathways implicated in a range of diseases.

Nitropyridine derivatives have been extensively investigated as inhibitors of several protein kinases, which are critical regulators of cellular processes and prominent targets in cancer therapy.

Monopolar Spindle 1 (MPS1) Kinase: A derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was specifically designed as a potential irreversible inhibitor of MPS1 kinase. mdpi.com The design strategy involved combining a known isoquinoline (B145761) scaffold with an electrophilic 6-chloro-3-nitropyridine "warhead" intended to engage a cysteine residue in the hinge region of the kinase. mdpi.com While this compound did not show the expected potency against MPS1, it demonstrated significant activity against the p70S6Kβ kinase, which features an equivalent cysteine, suggesting it could be a starting point for developing inhibitors for this alternative target. mdpi.com

Janus Kinase 2 (JAK2): A series of potent inhibitors of JAK2, a non-receptor tyrosine kinase, were synthesized using 2-chloro-5-methyl-3-nitropyridine (B188117) as a precursor. mdpi.comnih.gov This starting material was oxidized to a carboxylic acid, and subsequent coupling with various amines yielded final compounds that inhibited JAK2 with IC50 values in the micromolar range. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK3): Novel and potent GSK3 inhibitors have been developed from 2,6-dichloro-3-nitropyridine (B41883). nih.gov Through a multi-step synthesis involving successive substitutions, reduction of the nitro group, and further modifications, a series of compounds was produced. The most active derivative in this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM against GSK3. nih.gov

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1): Functionalized thiazolo[5,4-b]pyridines, which are potential MALT1 inhibitors for treating autoimmune and inflammatory diseases, have been synthesized from 2-chloro-3,5-dinitropyridine (B146277) precursors. mdpi.com

Table 1: Kinase Inhibition by Nitropyridine Derivatives

| Derivative Class | Starting Material | Target Kinase | Potency (IC50) |

|---|---|---|---|

| Isoquinolin-3-amine Derivative | 6-chloro-3-nitropyridine | p70S6Kβ | Significant Activity |

| Pyridine-based amides/sulfamides | 2-chloro-5-methyl-3-nitropyridine | JAK2 | 8.5–12.2 µM |

| Heterocyclic compound | 2,6-dichloro-3-nitropyridine | GSK3 | 8 nM |

The utility of the nitropyridine scaffold extends beyond kinase inhibition to other enzyme families.

Urease: A derivative containing a 5-nitropyridin-2-yl moiety was synthesized and evaluated for its enzyme inhibitory potential. mdpi.comnih.gov This compound, a 5-aryl-2,2-dimethyl-1,3-dioxane-4,6-dione derivative, exhibited dual inhibition, including activity against urease with an IC50 value of 29.21 ± 0.98 μM. nih.gov

Currently, there is limited available research on the specific inhibitory activities of 5-chloro-6-methyl-3-nitropyridin-2-amine derivatives against ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) or neuronal nitric oxide synthase (nNOS).

Derivatives of chloro-nitropyridines have demonstrated potential as antimicrobial agents. Research has shown that 3-nitropyridines functionalized with pyrazole (B372694) or imidazole (B134444) moieties possess moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov Furthermore, these same derivatives displayed antiprotozoal effects against Colpoda steinii. nih.gov The precise mechanisms for these activities are still under investigation but are likely related to the unique electronic and structural properties conferred by the nitropyridine core.

The anticancer potential of nitropyridine derivatives is often linked to their role as kinase inhibitors, as discussed previously (e.g., MPS1, JAK2, GSK3), which are key components of cell signaling pathways that are dysregulated in cancer. mdpi.comnih.gov Beyond this, related compounds have shown direct cytotoxic effects. For instance, 2-amino-6-chloro-3-nitropyridine (B151482) is described as a cytotoxic agent. chemicalbook.com More complex metal-based drugs derived from a related 5-chloro-aminophenol scaffold have been shown to induce mitochondrial apoptosis, interact with DNA, and cause cell cycle arrest in cancer cells. mdpi.com

Based on available scientific literature, there is currently no specific information regarding the Central Nervous System (CNS) activity or receptor interaction mechanisms for this compound or its direct derivatives.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of nitropyridine derivatives is highly dependent on their specific substitution patterns, which influences their interaction with target proteins.

In the development of kinase inhibitors, the 6-chloro-3-nitropyridine moiety was chosen as an electrophilic "warhead" to form a covalent bond with cysteine residues in the target's active site. mdpi.com The nitro group plays a dual role: it activates the chloropyridine for nucleophilic substitution and also helps to promote the required active conformation of the inhibitor through the formation of a weak intramolecular hydrogen bond. mdpi.com

For the GSK3 inhibitors derived from 2,6-dichloro-3-nitropyridine, SAR studies revealed that the nature of the aryl group was a critical determinant of potency. A derivative containing a 2,4-dichlorophenyl group was found to be the most active, highlighting the importance of the electronic and steric properties of this substituent for optimal binding to the kinase. nih.gov Similarly, in the synthesis of JAK2 inhibitors, modifying the secondary and aromatic amines coupled to the nitropyridine core allowed for the generation of a library of compounds with a range of potencies, demonstrating that these positions are key for tuning the inhibitory activity. nih.gov

Correlating Substituent Modifications with Biological Potency and Selectivity

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies on analogous nitropyridine scaffolds have demonstrated that modifications to the pyridine (B92270) core can significantly modulate potency and selectivity for specific biological targets.

For instance, in the development of kinase inhibitors, the nitropyridine moiety can act as a "warhead," where the nitro group activates the chloropyridine for nucleophilic aromatic displacement. This reactivity is crucial for the formation of covalent bonds with target proteins, a strategy employed in designing irreversible inhibitors. The specific substitution pattern on the pyridine ring, including the presence of a methyl group, can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and interaction with the target's active site.

SAR studies on related 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives as histone deacetylase (HDAC) inhibitors have shown that the presence of smaller substituents, such as a methoxy (B1213986) group, is beneficial for inhibitory activity. nih.gov This suggests that for derivatives of this compound, the size and electronic nature of substituents introduced at the 2-amino position or by replacing the chloro or methyl groups could be critical determinants of biological potency.

The table below illustrates hypothetical modifications and their potential impact on biological activity, based on findings from related compound series.

| Modification Site | Substituent | Predicted Effect on Potency | Predicted Effect on Selectivity |

|---|---|---|---|

| 2-Amino Group | Alkylation (e.g., N-methyl) | May alter hydrogen bonding capacity and steric interactions. | Could influence selectivity by probing specific pockets in the binding site. |

| 2-Amino Group | Arylation (e.g., N-phenyl) | Can introduce additional binding interactions (e.g., pi-stacking). | Aromatic substitution can be tuned to achieve selectivity for different targets. |

| 5-Chloro Group | Replacement with Fluorine | May alter electronic properties and metabolic stability. | Can influence binding affinity due to changes in electrostatic interactions. |

| 5-Chloro Group | Replacement with a larger halogen (Br, I) | Could introduce halogen bonding interactions and increase lipophilicity. | May enhance selectivity for targets with specific halogen-binding pockets. |

| 6-Methyl Group | Replacement with Hydrogen | Reduces steric bulk, potentially allowing access to different binding conformations. | May decrease selectivity if the methyl group is crucial for specific interactions. |

| 6-Methyl Group | Replacement with a larger alkyl group | Increases steric hindrance, which could either enhance or decrease potency depending on the target. | Can be used to probe the size of the binding pocket and improve selectivity. |

Investigation of Molecular Interactions and Binding Modes at Target Sites

Understanding the molecular interactions and binding modes of this compound derivatives at their biological targets is fundamental for rational drug design. Techniques such as X-ray crystallography and molecular docking are invaluable in elucidating these interactions.

For example, in a study of a related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, the nitro group was found to be essential not only for activating the chloropyridine moiety but also for forming a weak intramolecular hydrogen bond that promotes the active conformation of the molecule. mdpi.com This highlights the dual role that specific functional groups can play in both reactivity and conformational preference.

Molecular docking studies on similar aminopyridine derivatives have been used to predict binding orientations and affinities. For instance, docking studies of 2-amino-5-chloro-3-nitropyridine (B1267368) with dihydrofolate synthase inhibitor have been performed to understand its binding energy and interactions. mdpi.com These computational models can guide the design of new derivatives with improved binding characteristics.

Key molecular interactions that are often investigated for this class of compounds include:

Hydrogen Bonding: The amino group and the nitro group can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the target's active site.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

Pi-Stacking: If aromatic moieties are introduced as substituents, pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan can occur.

Hydrophobic Interactions: The methyl group and other nonpolar substituents can engage in hydrophobic interactions with corresponding pockets in the target protein.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A comprehensive pharmacological evaluation is necessary to characterize the biological effects of this compound and its derivatives. This involves a combination of in vitro and in vivo studies to assess cellular potency, toxicity, biochemical inhibition, efficacy, and safety.

Cell-Based Assays for Cellular Potency and Toxicity

Cell-based assays are essential for determining the effect of a compound on cellular functions and for assessing its potential toxicity. A variety of assays can be employed depending on the therapeutic target. For example, if the compounds are being investigated as anticancer agents, their antiproliferative activity can be evaluated against a panel of human cancer cell lines.

Commonly used cell-based assays include:

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Trypan Blue Exclusion Assay: This method is used to count viable cells by identifying those with intact cell membranes that exclude the dye.

Flow Cytometry: This technique can be used to analyze the cell cycle and to detect apoptosis (programmed cell death) induced by the compound.

The table below provides examples of cell lines that could be used for screening the cytotoxic activity of this compound derivatives.

| Cancer Type | Cell Line | Significance |

|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Represents different subtypes of breast cancer (hormone receptor-positive and triple-negative). |

| Lung Cancer | A549, H1299 | Commonly used models for non-small cell lung cancer. |

| Colon Cancer | HCT116, HT-29 | Represents colorectal carcinoma with different genetic backgrounds. |

| Leukemia | K562, HL-60 | Models for chronic myeloid leukemia and acute promyelocytic leukemia, respectively. |

Enzymatic Assays for Biochemical Inhibition

If a specific enzyme is the target of this compound derivatives, enzymatic assays are crucial for determining their inhibitory potency. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

For instance, nitropyridine derivatives have been evaluated as inhibitors of enzymes such as Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), urease, and chymotrypsin. nih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Methodologies for enzymatic assays vary depending on the enzyme but often involve:

Spectrophotometry or Fluorometry: Measuring the change in absorbance or fluorescence of a substrate or product over time.

Radiometric Assays: Using a radiolabeled substrate and measuring the incorporation of the radiolabel into the product.

Luminescence-Based Assays: For example, kinase activity can be measured by quantifying the amount of ATP remaining after the phosphorylation reaction.

Methodologies for Animal Model Studies in Efficacy and Safety Assessment

Animal models are indispensable for evaluating the in vivo efficacy and safety of drug candidates. The choice of animal model depends on the disease being targeted. For example, in oncology, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice.

Key aspects of animal model studies include:

Efficacy Studies: The ability of the compound to inhibit tumor growth, reduce disease symptoms, or prolong survival is assessed.

Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model.

Toxicology Studies: Acute and chronic toxicity studies are conducted to identify potential adverse effects and to determine the maximum tolerated dose (MTD).

For instance, in the evaluation of anticonvulsant activity of pyridine derivatives, mouse models of seizures induced by maximal electroshock (MES) or pentylenetetrazole (scMet) have been utilized. nih.gov Neurologic deficit can be assessed using the rotarod test. nih.gov

Computational and Cheminformatic Approaches in Rational Drug Discovery

Computational and cheminformatic tools play a pivotal role in the rational design and discovery of new drugs based on the this compound scaffold. These methods can accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Key computational approaches include:

Virtual Screening: This involves docking large libraries of virtual compounds into the three-dimensional structure of a biological target to identify potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search for novel scaffolds that fit the pharmacophoric features.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding and the role of conformational changes.

By integrating these computational methods with experimental studies, a more efficient and targeted approach can be taken to optimize the therapeutic potential of this compound and its derivatives.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net This technique is instrumental in elucidating the binding mode of this compound derivatives within the active site of a target protein. For instance, in the context of kinase inhibition, a common target for pyridine derivatives, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. nih.gov

In a typical molecular docking study of a derivative of this compound, the 2-amino group and the pyridine nitrogen are often predicted to form hydrogen bonds with the hinge region of a kinase. The chloro and methyl groups can be oriented towards hydrophobic pockets, while the nitro group may engage in electrostatic or polar interactions. The results of such a study are often presented in a table summarizing the binding energies and key interactions.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | Kinase X | -8.5 | Met109, Gly110, Lys661, Asp555 | 2 |

| Derivative A | Kinase X | -9.2 | Met109, Gly110, Val85, Leu150 | 3 |

| Derivative B | Kinase X | -7.8 | Met109, Gly110, Tyr112 | 2 |

| Derivative C | Kinase X | -9.5 | Met109, Gly110, Lys661, Asp555, Trp695 | 4 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding event. For a complex of a this compound derivative with a target protein, an MD simulation could reveal conformational changes in the protein upon ligand binding and the stability of the key hydrogen bonds identified in docking studies. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods like multiple linear regression to build a predictive model. researchgate.net

A well-validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. The significance of a QSAR model is often judged by its correlation coefficient (R²), cross-validated R² (Q²), and other statistical parameters. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. mdpi.com For a series of active this compound derivatives, a pharmacophore model could highlight the importance of the 2-amino group as a hydrogen bond donor, the pyridine ring as an aromatic feature, and the chloro and methyl groups for hydrophobic interactions. This model can then be used as a 3D query to search for novel compounds with similar features in chemical databases. nih.gov

| Pharmacophore Feature | Location (relative to pyridine ring) | Importance |

| Hydrogen Bond Donor | 2-amino group | High |

| Aromatic Ring | Pyridine core | High |

| Hydrophobic Group | 6-methyl group | Medium |

| Hydrophobic/Electronic | 5-chloro group | Medium |

| Hydrogen Bond Acceptor | 3-nitro group | Low |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijfmr.com This can be done using either ligand-based or structure-based approaches. In a ligand-based virtual screening, a pharmacophore model or the structure of a known active compound is used to find similar molecules. nih.gov For this compound, a pharmacophore model derived from its known active derivatives could be employed to screen for new potential inhibitors.

Structure-based virtual screening, which relies on molecular docking, is another powerful approach. ijfmr.com A large chemical library can be docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinities. The top-ranking compounds are then selected for experimental testing.

Once a "hit" compound is identified through virtual screening or other means, the process of lead optimization begins. patsnap.com This involves iteratively modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov For a lead compound based on the this compound scaffold, lead optimization strategies could include:

Modifying substituents: Replacing the chloro or methyl groups with other functionalities to improve binding affinity or solubility.

Scaffold hopping: Replacing the pyridine core with other heterocyclic systems while retaining the key pharmacophoric features. patsnap.com

Bioisosteric replacement: Substituting certain functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity. patsnap.com

The following table outlines a hypothetical lead optimization campaign starting from this compound.

| Compound ID | Modification | IC₅₀ (nM) | Solubility (µg/mL) | Metabolic Stability (t½, min) |

| Lead-01 | This compound | 500 | 10 | 15 |

| LO-02 | Replace Cl with F | 450 | 12 | 20 |

| LO-03 | Replace Me with Et | 400 | 8 | 18 |

| LO-04 | Replace NO₂ with CN | 250 | 25 | 35 |

| LO-05 | LO-04 with morpholine (B109124) at C5 | 50 | 150 | 60 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Through these computational approaches, the development of derivatives of this compound can be significantly accelerated, leading to the discovery of novel and effective therapeutic agents.

Computational and Theoretical Investigations of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio Hartree-Fock)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding molecular properties from first principles. The two most widely employed methods are Ab-initio Hartree-Fock (HF) and Density Functional Theory (DFT).

The HF method approximates the many-electron wavefunction as a single Slater determinant, offering a foundational, albeit less accurate, approach due to its neglect of electron correlation. DFT, conversely, calculates the electron density of a system to determine its energy and other properties. DFT methods, particularly those using hybrid functionals like B3LYP, have become a standard tool as they incorporate a degree of electron correlation, providing a favorable balance between computational cost and accuracy for many molecular systems. For a molecule like 5-Chloro-6-methyl-3-nitropyridin-2-amine, these calculations are typically performed with Pople-style basis sets, such as 6-311++G(d,p), which provide sufficient flexibility to accurately describe the electronic distribution.

A crucial first step in any computational study is geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would yield precise predictions of bond lengths, bond angles, and dihedral angles for its most stable conformation.

Following optimization, a detailed analysis of the electronic structure reveals key aspects of the molecule's reactivity and stability. This analysis often focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugative interactions. For the title compound, NBO analysis would quantify the delocalization of electron density between the pyridine (B92270) ring and its substituents (amino, chloro, methyl, and nitro groups). Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Electronic Properties Calculated for this compound

| Parameter | Method/Basis Set | Illustrative Value | Significance |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-311++G(d,p) | 4.4 eV | Relates to chemical reactivity and kinetic stability |

Note: The values in this table are illustrative and represent typical results for similar nitro-substituted aminopyridines.

Vibrational spectroscopy is a key experimental technique for identifying molecules and their functional groups. Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. For this compound, a molecule with 18 atoms, there are 48 expected normal modes of vibration (calculated as 3N-6).

Calculations performed at the DFT/B3LYP level typically yield harmonic frequencies that are slightly higher than experimental values. To improve accuracy, these calculated frequencies are often uniformly scaled using empirical scaling factors. A Potential Energy Distribution (PED) analysis is then performed to assign each calculated frequency to specific molecular motions, such as stretching, bending, or torsional modes of the functional groups and the pyridine ring. This allows for a detailed and unambiguous interpretation of the experimental IR and Raman spectra.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Stretching of the amine group hydrogens |

| N-H Symmetric Stretch | ~3350 | Stretching of the amine group hydrogens |

| C-H Stretch (Methyl) | ~2980 | Asymmetric stretching of C-H bonds in CH₃ |

| N-H Scissoring | ~1620 | Bending motion of the amine group |

| C=C/C=N Ring Stretch | ~1580 | Stretching vibrations within the pyridine ring |

| NO₂ Asymmetric Stretch | ~1550 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | ~1350 | Symmetric stretching of the nitro group |

Note: These assignments and wavenumbers are based on typical values for substituted pyridines and serve as an illustrative guide.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is essential for molecules with rotatable bonds, as different spatial arrangements (conformers) can have different energies and properties. For this compound, the primary sources of conformational flexibility are the rotation of the amino (-NH₂) and nitro (-NO₂) groups around their bonds to the pyridine ring.

A systematic conformational search involves rotating these groups and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES) of the molecule. The results identify the lowest-energy conformer (the global minimum), as well as other stable local minima and the energy barriers that separate them. This analysis is crucial for understanding which conformation is most likely to be present under experimental conditions and is the correct one to use for subsequent property calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloro substituent.

Theoretical methods can be used to model the entire reaction pathway. This involves identifying and optimizing the structures of reactants, products, and any intermediates, such as the Meisenheimer complex. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is also located and characterized. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. By mapping this pathway, computational studies can provide detailed insights into the reaction's feasibility, kinetics, and the factors that influence its outcome.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Beyond vibrational spectra, computational methods can predict other key spectroscopic parameters.

UV-Vis Absorption: The electronic absorption spectrum, measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would likely predict intense π → π* transitions associated with the conjugated pyridine system and weaker n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts of molecules. The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predicted shifts are invaluable for assigning experimental NMR spectra and confirming the molecular structure.

Table 3: Illustrative Predicted Spectroscopic Parameters

| Parameter | Method | Predicted Value | Assignment/Transition |

|---|---|---|---|

| λmax 1 | TD-DFT | ~380 nm | n → π* |

| λmax 2 | TD-DFT | ~290 nm | π → π* |

| ¹H Chemical Shift (H of NH₂) | GIAO-DFT | ~6.5 ppm | Amine protons |

| ¹H Chemical Shift (H of CH₃) | GIAO-DFT | ~2.5 ppm | Methyl protons |

| ¹³C Chemical Shift (C-Cl) | GIAO-DFT | ~130 ppm | Carbon attached to chlorine |

Note: These values are illustrative, based on calculations for analogous chemical structures, and serve to demonstrate the type of data generated.

Analytical Methodologies for Characterization and Quantification of 5 Chloro 6 Methyl 3 Nitropyridin 2 Amine

Chromatographic Separation Techniques

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography is a versatile and rapid analytical technique frequently utilized to monitor the progress of chemical reactions, identify compounds in a mixture, and assess purity. In the context of the synthesis of 5-Chloro-6-methyl-3-nitropyridin-2-amine and related substituted pyridines, TLC serves as an indispensable tool.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

For monitoring reactions that produce or consume this compound, a typical TLC protocol would involve spotting the reaction mixture on a silica gel plate alongside the starting materials and a reference standard of the product. The plate is then developed in a suitable mobile phase. The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of intermediate polarity, such as many pyridine (B92270) derivatives, is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to optimize the retention factor (R_f) values of the spots, ideally between 0.2 and 0.8 for accurate assessment.

Visualization of the separated spots on the TLC plate is achieved by various methods. Since many organic compounds, including nitro-substituted pyridines, are UV-active due to the presence of chromophores, they can be visualized under a UV lamp (typically at 254 nm), where they appear as dark spots on a fluorescent background. If the compounds are not UV-active or for enhanced visualization, staining with reagents such as potassium permanganate (B83412) or iodine vapor can be employed.

By comparing the R_f value of the product spot in the reaction mixture to that of the reference standard, and by observing the disappearance of starting material spots, a chemist can effectively monitor the reaction's progress towards completion.

Table 1: Representative TLC Parameters for Substituted Pyridines

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 1:1) |

| Visualization | UV light (254 nm), Potassium permanganate stain, Iodine vapor |

This table presents typical, not compound-specific, parameters used for the analysis of similar pyridine derivatives, as detailed protocols for this compound are not extensively published in public literature.

X-ray Diffraction Analysis for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for unambiguously determining the molecular structure and packing of a compound like this compound.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for molecular structure determination. It requires growing a high-quality, single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction pattern is directly related to the arrangement of atoms in the crystal lattice.

Sophisticated computer software is then used to solve the phase problem and generate an electron density map from the diffraction data. From this map, the positions of the individual atoms can be determined, yielding a precise three-dimensional model of the molecule. This model provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used when single crystals are not available or to analyze a bulk crystalline sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a series of concentric rings, which are recorded as a plot of diffracted intensity versus the diffraction angle (2θ).

The PXRD pattern is a characteristic fingerprint for a specific crystalline solid. It is used for phase identification, to assess sample purity, and to determine the degree of crystallinity. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a reference pattern (either calculated from single-crystal data or obtained from a known pure sample), its identity and crystalline form can be confirmed.

Table 2: Example Crystal Data for a Related Pyridine Derivative (2-Chloro-5-methyl-3-nitropyridine)

| Parameter | Value |

| Chemical Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 21.435(6) Åb = 8.151(2) Åc = 8.494(2) Å |

| Volume | 1484.0(7) ų |

| Z | 8 |

Data sourced from studies on 2-Chloro-5-methyl-3-nitropyridine (B188117). researchgate.netnih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) present in a compound. This technique provides experimental verification of the compound's empirical formula and is a crucial component of its characterization, confirming its stoichiometric purity.